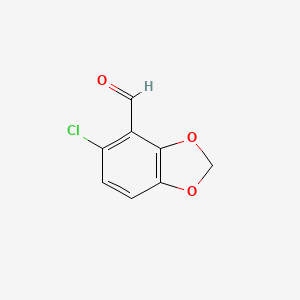

5-Chloro-1,3-benzodioxole-4-carbaldehyde

Description

BenchChem offers high-quality 5-Chloro-1,3-benzodioxole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1,3-benzodioxole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-benzodioxole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFXYEJXCPDMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Electronic Properties of 5-Chloro-1,3-benzodioxole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the molecular structure and electronic properties of 5-Chloro-1,3-benzodioxole-4-carbaldehyde. The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The introduction of a chlorine atom and a carbaldehyde group at specific positions significantly modulates the molecule's steric and electronic characteristics, making it a valuable synthetic intermediate for drug discovery.[3] This document outlines theoretical synthetic pathways, details the essential experimental protocols for structural elucidation and spectroscopic characterization, and explores the molecule's electronic landscape through computational chemistry. The methodologies are presented with a focus on the underlying scientific principles to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound.

Introduction: Significance in Medicinal Chemistry

The 1,3-benzodioxole moiety is a key building block in pharmaceutical sciences, recognized for its presence in a wide array of bioactive molecules and its ability to serve as a versatile synthetic precursor.[3][4] Its derivatives are investigated for numerous therapeutic applications, including anti-inflammatory, neuroprotective, and antitumor activities.[1][5] The addition of a chlorine atom, a common halogen in FDA-approved drugs, can enhance metabolic stability, membrane permeability, and binding affinity. Concurrently, the carbaldehyde functional group offers a reactive handle for a multitude of chemical transformations, enabling the construction of more complex molecular architectures.

5-Chloro-1,3-benzodioxole-4-carbaldehyde is therefore a compound of significant interest. Its specific substitution pattern—an electron-withdrawing chlorine atom and a formyl group ortho to the dioxole bridge—creates a unique electronic and steric profile. This guide serves to detail the structural and electronic features of this molecule, providing the necessary protocols and theoretical insights to facilitate its application in advanced chemical synthesis and drug design.

Molecular Structure and Synthesis

A complete understanding of a molecule begins with confirming its identity and structure through synthesis and characterization.

Chemical Identity

The fundamental properties of 5-Chloro-1,3-benzodioxole-4-carbaldehyde are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 5-Chloro-1,3-benzodioxole-4-carbaldehyde | - |

| CAS Number | 249636-63-3 | [6] |

| Molecular Formula | C₈H₅ClO₃ | [6] |

| Molecular Weight | 184.58 g/mol | - |

| Canonical SMILES | C1=C(C=C2C(=C1Cl)OCO2)C=O | - |

Proposed Synthetic Pathway

While a specific, detailed synthesis for 5-Chloro-1,3-benzodioxole-4-carbaldehyde is not extensively documented in readily available literature, a logical and efficient pathway can be proposed. The synthesis would involve two primary steps: the chlorination of the commercially available 1,3-benzodioxole, followed by the regioselective formylation of the resulting 5-Chloro-1,3-benzodioxole.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds and is the most plausible method for this transformation.[7][8][9] The 1,3-benzodioxole ring system is highly activated, and the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is a mild electrophile suitable for this purpose.[10] The directing effects of the chloro and dioxole groups would favor formylation at the C4 position.

Figure 1: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Methodology and Expected Results)

Spectroscopic analysis is essential for verifying the molecular structure of the synthesized compound.

Causality: NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. For a novel or newly synthesized compound, NMR is the gold standard for structural confirmation.

Experimental Protocol: Sample Preparation and Acquisition [11][12]

-

Sample Preparation: Accurately weigh 10-20 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12] The solution must be free of any solid particles.

-

Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any suspended impurities that could degrade spectral quality.

-

Acquisition: Place the sample in the spectrometer.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.[13][14]

-

Data Collection: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D experiments (e.g., COSY, HSQC) to establish connectivity.

Expected Spectral Features:

-

¹H NMR:

-

An aldehyde proton singlet (CHO) expected around δ 9.8-10.5 ppm.

-

Two aromatic protons on the benzene ring, likely appearing as doublets due to ortho-coupling, in the range of δ 7.0-7.8 ppm.

-

A singlet for the two methylene protons of the dioxole ring (O-CH₂-O) typically found between δ 6.0-6.3 ppm.

-

-

¹³C NMR:

-

A carbonyl carbon (CHO) signal in the downfield region, ~δ 185-195 ppm.

-

Aromatic carbon signals between δ 100-150 ppm. The carbons attached to oxygen and chlorine will show distinct chemical shifts.

-

The methylene carbon (O-CH₂-O) signal around δ 101-103 ppm.

-

Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The presence of the key aldehyde and aromatic C-Cl bonds can be quickly confirmed.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted.

Expected Spectral Features: [15][16][17]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1685-1705 cm⁻¹ due to conjugation with the aromatic ring.[16][17]

-

C-H Stretch (Aldehyde): Two characteristic moderate bands are expected near 2720 cm⁻¹ and 2820 cm⁻¹. The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[15]

-

Aromatic C=C Stretches: Multiple bands of varying intensity between 1450-1600 cm⁻¹.

-

C-O Stretches (Dioxole): Strong bands typically observed in the 1250-1040 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, usually between 800-600 cm⁻¹.

Crystallographic Analysis (Methodology)

Causality: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[18][19][20] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state, offering unambiguous proof of structure and conformation.[21]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: High-quality single crystals are paramount.[22] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The ideal crystal should be transparent, free of defects, and have dimensions of approximately 0.1-0.3 mm.[22]

-

Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[20] It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.

Electronic Properties and Computational Analysis

Understanding the electronic landscape of a molecule is critical for predicting its reactivity, stability, and potential biological interactions.

Theoretical Framework: Density Functional Theory (DFT)

Causality: DFT is a powerful computational method used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying organic molecules of this size. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely used and well-validated level of theory for predicting the geometries and electronic properties of similar organic systems.[23][24][25]

Figure 2: Workflow for computational analysis using DFT.

Key Electronic Descriptors (Theoretical)

Significance: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).[26] The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap generally suggests higher reactivity.[27][28]

Significance: The MEP map is a visual representation of the charge distribution on the molecule's surface. It allows for the immediate identification of electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.[26][29]

-

Red regions (negative potential) indicate electron-rich areas, susceptible to electrophilic attack (e.g., the carbonyl oxygen).

-

Blue regions (positive potential) indicate electron-poor areas, susceptible to nucleophilic attack (e.g., the carbonyl carbon and the aldehydic proton).

-

Green regions represent neutral potential.

| Theoretical Parameter | Significance |

| EHOMO (Energy of HOMO) | Correlates with ionization potential; indicates electron-donating ability. |

| ELUMO (Energy of LUMO) | Correlates with electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability.[28] |

| Molecular Electrostatic Potential | Maps electron density to predict sites for intermolecular interactions. |

| Natural Bond Orbital (NBO) Charges | Quantifies the charge distribution on individual atoms. |

Relevance in Drug Discovery and Conclusion

5-Chloro-1,3-benzodioxole-4-carbaldehyde is not just a chemical curiosity but a potent intermediate for pharmaceutical development. The aldehyde group can be readily converted into a variety of other functionalities—amines, alcohols, carboxylic acids, or used in condensation reactions to build complex heterocyclic systems. The specific substitution pattern may impart desirable properties for kinase inhibitors, GPCR ligands, or other drug classes where substituted aromatic scaffolds are prevalent.

This guide has provided a structured approach to understanding this molecule, from its logical synthesis to its detailed structural and electronic characterization. By following the outlined experimental and computational protocols, researchers can confidently verify its structure and predict its reactivity, thereby accelerating its application in the synthesis of novel therapeutic agents.

References

-

Go Up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Gadaleta, D., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved from [Link]

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, November 27). How reactivity of a organic molecule depends upon HOMO and LUMO. Retrieved from [Link]

-

Fowler, P. W., & Pisanski, T. (2010). HOMO–LUMO Maps for Chemical Graphs. MATCH Communications in Mathematical and in Computer Chemistry, 64(2), 373-390. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,3-Benzodioxole derivatives in pharmaceutical chemistry. Retrieved from [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of 1,3-Benzodioxole in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

-

YouTube. (2025, May 30). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

-

Al-Zoubi, W., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ScienceDirect. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

-

AOBChem. (n.d.). 5-Chloro-1,3-benzodioxole-4-carboxaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

-

YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Calculation of vertical and adiabatic ionization potentials for some benzaldehydes using hybrid DFT, multilevel G3B3 and MP2 methods. Retrieved from [Link]

-

Chem-Station. (2016, September 22). Duff Reaction. Retrieved from [Link]

-

The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

-

ACS Publications. (2025, October 14). Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines: X-ray Structure, and DFT. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,3-benzodioxole dihydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Retrieved from [Link]

-

Science.gov. (n.d.). b3lyp density functional: Topics. Retrieved from [Link]

-

Duzce University Journal of Science and Technology. (n.d.). Submission. Retrieved from [Link]

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aobchem.com [aobchem.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. commons.ggc.edu [commons.ggc.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. rigaku.com [rigaku.com]

- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 21. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 22. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 23. Buy 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde [smolecule.com]

- 24. b3lyp density functional: Topics by Science.gov [science.gov]

- 25. Duzce University Journal of Science and Technology » Submission » Theoretical Investigation of the Molecular Properties of the Fluoroaniline and Fluoroanisole Isomers [dergipark.org.tr]

- 26. m.youtube.com [m.youtube.com]

- 27. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 28. irjweb.com [irjweb.com]

- 29. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-1,3-benzodioxole-4-carbaldehyde CAS number and chemical identifiers

An In-depth Technical Guide to 5-Chloro-1,3-benzodioxole-4-carbaldehyde

Introduction: 5-Chloro-1,3-benzodioxole-4-carbaldehyde is a halogenated aromatic aldehyde belonging to the benzodioxole family. This class of compounds is of significant interest to researchers and drug development professionals due to the prevalence of the benzodioxole moiety in numerous biologically active molecules. The specific substitution pattern of this compound, featuring both a chloro group and a formyl (carbaldehyde) group, makes it a versatile and valuable intermediate in organic synthesis. Its utility lies in its capacity to serve as a foundational building block for constructing more complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical identity, synthesis, applications in medicinal chemistry, and essential safety protocols.

Section 1: Chemical Identity and Properties

Accurate identification is paramount in chemical research and development. 5-Chloro-1,3-benzodioxole-4-carbaldehyde is uniquely identified by its CAS number, 249636-63-3.[1][2][3] The following tables summarize its key chemical identifiers and computed properties, providing a foundational dataset for researchers.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 249636-63-3 | [1][2][3] |

| Molecular Formula | C₈H₅ClO₃ | [1][2][3] |

| Molecular Weight | 184.58 g/mol | [1][3] |

| IUPAC Name | 5-chloro-1,3-benzodioxole-4-carbaldehyde | [3] |

| SMILES | O=CC1=C2OCOC2=CC=C1Cl | [1] |

| MDL Number | MFCD24684054 | [2] |

Table 2: Physicochemical and Computational Data

| Property | Value | Source(s) |

| Purity | ≥95-98% (Typical) | [1][2][3] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | [1] |

| LogP (octanol-water partition coeff.) | 1.8812 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Section 2: Synthesis and Reactivity

The synthesis of 5-Chloro-1,3-benzodioxole-4-carbaldehyde involves a multi-step process starting from more fundamental precursors. While direct synthesis protocols for this specific molecule are not extensively published in primary literature, a logical and field-proven pathway can be constructed based on the synthesis of its parent structures and analogous compounds.

The foundational step is the chlorination of 1,3-benzodioxole. This reaction selectively introduces a chlorine atom onto the aromatic ring, yielding 5-Chloro-1,3-benzodioxole.[4] The subsequent and critical step is the introduction of the aldehyde group at the 4-position, a process known as formylation. Given the electron-rich nature of the benzodioxole ring system, electrophilic aromatic substitution reactions such as Vilsmeier-Haack or Friedel-Crafts formylation are standard methodologies. The use of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) with a formylating agent is an effective strategy for introducing the aldehyde group onto similar benzodioxole scaffolds.[5]

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole (Precursor)

This protocol is adapted from established methods for the chlorination of benzodioxole.[4]

-

Setup: In a reaction flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,3-benzodioxole (1 eq.) in a suitable chlorinated solvent such as chloroform or dichloromethane.

-

Chlorination: While stirring, slowly introduce a solution of chlorine (approx. 1.1 eq.) in the same solvent. The causality for slow addition is to maintain control over the reaction's exothermicity and prevent over-chlorination.

-

Reaction Monitoring: Maintain the reaction temperature at approximately 35°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, wash the reaction mixture with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield crude 5-Chloro-1,3-benzodioxole.

-

Purification: The crude product can be purified via vacuum distillation or column chromatography to achieve high purity.

Step 2: Formylation to 5-Chloro-1,3-benzodioxole-4-carbaldehyde (Target Molecule)

This is a representative protocol based on Lewis acid-catalyzed formylation.[5]

-

Setup: In a dry reaction flask under an inert nitrogen atmosphere, suspend 5-Chloro-1,3-benzodioxole (1 eq.) in a dry, non-polar solvent like dichloromethane.

-

Catalyst Addition: Cool the mixture in an ice bath (0-5°C) and add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) (1.1-1.5 eq.), dropwise. The choice of a strong Lewis acid is crucial for activating the aromatic ring towards electrophilic attack by the weak formylating agent.

-

Formylating Agent: Slowly add a formylating agent, such as dichloromethyl methyl ether (1.1 eq.).

-

Reaction: Allow the reaction to stir at low temperature, gradually warming to room temperature. Monitor for completion using TLC.

-

Quenching and Workup: Carefully quench the reaction by pouring it over crushed ice and water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is then purified by column chromatography on silica gel to yield the final 5-Chloro-1,3-benzodioxole-4-carbaldehyde.

Caption: Proposed two-step synthesis workflow.

Section 3: Applications in Research and Drug Discovery

The true value of 5-Chloro-1,3-benzodioxole-4-carbaldehyde lies in its role as a key intermediate for synthesizing high-value pharmaceutical compounds. Halogenated compounds are integral to modern drug discovery, with over 250 FDA-approved drugs containing chlorine, as the halogen can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[6]

A prominent example involves the use of the N-(5-chloro-1,3-benzodioxol-4-yl) moiety in the development of novel kinase inhibitors.[7] Specifically, this fragment is a core component of AZD0530 (Saracatinib) , a potent, orally available, dual-specific inhibitor of c-Src and Abl tyrosine kinases.[7] These kinases are critical drivers in cancer progression, making their inhibition a key therapeutic strategy.[7] AZD0530 has demonstrated significant tumor growth inhibition in preclinical models and has undergone clinical evaluation.[7] The synthesis of such complex inhibitors relies on the aldehyde functional group of 5-Chloro-1,3-benzodioxole-4-carbaldehyde for subsequent chemical transformations, such as reductive amination, to link it to other parts of the final drug molecule.

The benzodioxole scaffold itself is a well-established pharmacophore, and its derivatives have been synthesized and evaluated for a wide range of in-vitro antitumor activities.[8]

Caption: Logical workflow from intermediate to application.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of 5-Chloro-1,3-benzodioxole-4-carbaldehyde are essential for ensuring personnel safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Information:

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Selected): [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Avoid contact with skin, eyes, and clothing.[9] Take precautionary measures against static discharge.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10] Recommended storage temperatures are typically between 2-8°C.[3] The compound should be stored under an inert atmosphere, such as nitrogen, to prevent degradation.[1][3]

Conclusion

5-Chloro-1,3-benzodioxole-4-carbaldehyde is a specialized chemical intermediate with significant utility in the field of medicinal chemistry. Its well-defined chemical properties, combined with a reactive aldehyde group and a pharmaceutically relevant chloro-benzodioxole core, make it an important precursor for the synthesis of complex therapeutic agents, most notably demonstrated by its incorporation into the kinase inhibitor Saracatinib (AZD0530). A thorough understanding of its synthetic pathways and strict adherence to safety and handling protocols are crucial for its effective and safe utilization in a research and development setting.

References

-

AOBChem. 5-Chloro-1,3-benzodioxole-4-carboxaldehyde. [Link]

-

PubChem. 5-Chloro-1,3-benzodioxole. [Link]

-

NIST. 5-Chloro-1,3-benzodioxole. [Link]

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]

-

Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

-

G. S. R. Raju, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 147-173. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. aobchem.com [aobchem.com]

- 3. cas 249636-63-3|| where to buy 5-Chloro-1,3-benzodioxole-4-carboxaldehyde [english.chemenu.com]

- 4. 5-CHLORO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde|CAS 23780-59-8 [benchchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Solubility Profile of 5-Chloro-1,3-benzodioxole-4-carbaldehyde in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility profile of 5-Chloro-1,3-benzodioxole-4-carbaldehyde, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient process scale-up. This document integrates theoretical predictions using Hansen Solubility Parameters (HSP) with a detailed, field-proven experimental protocol for quantitative solubility determination.

Introduction to 5-Chloro-1,3-benzodioxole-4-carbaldehyde

5-Chloro-1,3-benzodioxole-4-carbaldehyde, with the molecular formula C₈H₅ClO₃, is a substituted aromatic aldehyde. Its structure, featuring a chlorinated benzodioxole ring with a carbaldehyde group, imparts a unique combination of polarity and aromatic character that dictates its interactions with various solvents. A thorough understanding of its solubility is crucial for researchers and chemical engineers working with this compound.

Theoretical Solubility Profile based on Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Hansen Solubility Parameters (HSP) provide a quantitative framework for this principle by deconvoluting the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces. The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.

Estimation of Hansen Solubility Parameters for 5-Chloro-1,3-benzodioxole-4-carbaldehyde

In the absence of experimentally determined HSP values for 5-Chloro-1,3-benzodioxole-4-carbaldehyde, the robust Stefanis-Panayiotou group contribution method was employed for their estimation. This method calculates the HSP based on the summation of contributions from the molecule's constituent functional groups.[1]

The molecular structure of 5-Chloro-1,3-benzodioxole-4-carbaldehyde was dissected into the following functional groups for calculation:

-

Aromatic CH (4)

-

Aromatic C-Cl (1)

-

Aromatic C-O (2)

-

-O-CH₂-O- (dioxole ring) (1)

-

Aromatic C-CHO (aldehyde) (1)

Based on the established group contribution values from the Stefanis-Panayiotou method, the estimated Hansen Solubility Parameters for 5-Chloro-1,3-benzodioxole-4-carbaldehyde are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for 5-Chloro-1,3-benzodioxole-4-carbaldehyde

| Parameter | Value (MPa⁰.⁵) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 8.2 |

| δH (Hydrogen Bonding) | 5.5 |

Predicted Solubility in Common Organic Solvents

The predicted solubility of 5-Chloro-1,3-benzodioxole-4-carbaldehyde in a range of common organic solvents was determined by calculating the Hansen Solubility Parameter distance (Ra) between the solute and each solvent. The formula for calculating Ra is:

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]⁰.⁵ [2]

A smaller Ra value signifies a higher affinity between the solute and the solvent, and therefore, a higher predicted solubility. The HSP values for common organic solvents and the calculated Ra values are summarized in Table 2.[3][4][5][6]

Table 2: Predicted Solubility of 5-Chloro-1,3-benzodioxole-4-carbaldehyde in Various Organic Solvents based on Hansen Solubility Parameter Distance (Ra)

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (MPa⁰.⁵) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 8.4 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.6 | Moderate |

| Benzene | 18.4 | 0.0 | 2.0 | 9.7 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 6.0 | Very High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.8 | Very High |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 11.2 | Moderate |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.8 | High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.3 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.6 | Low |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.1 | High |

| Heptane | 15.3 | 0.0 | 0.0 | 12.8 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 13.5 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 13.4 | Low |

| Methanol | 14.7 | 12.3 | 22.3 | 19.3 | Very Low |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.6 | Very High |

| Toluene | 18.0 | 1.4 | 2.0 | 8.2 | High |

| Water | 15.5 | 16.0 | 42.3 | 38.8 | Very Low |

Based on this theoretical analysis, solvents such as dichloromethane, chloroform, and tetrahydrofuran are predicted to be excellent solvents for 5-Chloro-1,3-benzodioxole-4-carbaldehyde. Polar aprotic solvents like acetone, ethyl acetate, DMF, and DMSO are also predicted to exhibit good solubility. Nonpolar solvents like heptane and hexane, and highly protic solvents like methanol and water, are predicted to be poor solvents.

Experimental Determination of Solubility: A Quantitative Gravimetric Protocol

To validate the theoretical predictions and provide accurate quantitative data, a gravimetric method for solubility determination is recommended. This method is robust, reliable, and does not require specialized analytical instrumentation beyond a standard laboratory balance and oven.[7][8][9][10][11]

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 5-Chloro-1,3-benzodioxole-4-carbaldehyde and all solvents used.[12][13][14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All handling of 5-Chloro-1,3-benzodioxole-4-carbaldehyde and organic solvents should be performed in a well-ventilated chemical fume hood.

-

Spill and Waste Disposal: Have appropriate spill containment materials readily available. Dispose of all chemical waste in accordance with institutional and local regulations.

Materials and Equipment

-

5-Chloro-1,3-benzodioxole-4-carbaldehyde (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or watch glasses

-

Drying oven

-

Desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of 5-Chloro-1,3-benzodioxole-4-carbaldehyde to a glass vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation. b. Tightly cap the vial and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). c. Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous stirring to ensure the solution reaches saturation.

-

Sample Collection and Filtration: a. After equilibration, cease stirring and allow the undissolved solid to settle. b. Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant using a syringe. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed and labeled evaporating dish. This step is critical to remove any suspended solid particles.

-

Solvent Evaporation and Solute Quantification: a. Place the evaporating dish containing the filtered saturated solution in a drying oven set to a temperature that will facilitate solvent evaporation without causing decomposition of the solute (e.g., 60-80 °C). Ensure the oven is in a well-ventilated area or connected to an exhaust system. b. Continue heating until all the solvent has evaporated and a constant weight of the dried solute is achieved. c. Cool the evaporating dish in a desiccator to room temperature before weighing it on the analytical balance.

-

Calculation of Solubility: a. Mass of dissolved solute (m_solute): Subtract the initial weight of the empty evaporating dish from the final weight of the dish containing the dried solute. b. Volume of solvent (V_solvent): This is the volume of the filtered supernatant collected (e.g., 2 mL). c. Solubility: Express the solubility in the desired units, typically as grams of solute per 100 mL of solvent ( g/100 mL) or milligrams per milliliter (mg/mL).

Solubility ( g/100 mL) = (m_solute / V_solvent) * 100

Visualization of Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the logical flow of the quantitative gravimetric solubility determination protocol.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

This technical guide provides a dual approach to understanding the solubility of 5-Chloro-1,3-benzodioxole-4-carbaldehyde in organic solvents. The theoretical predictions using Hansen Solubility Parameters offer a valuable tool for initial solvent screening and process design. The detailed, step-by-step gravimetric protocol provides a robust and reliable method for obtaining accurate quantitative solubility data, which is essential for the practical application and optimization of chemical processes involving this important intermediate. By combining theoretical insights with empirical validation, researchers and drug development professionals can make informed decisions regarding solvent selection, leading to improved efficiency, yield, and purity in their work.

References

-

Determination of Solubility by Gravimetric Method. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

CHLORINATED ORGANICS HANDBOOK. OxyChem. [Link]

-

Safe and efficient handling of chlorinated solvents. IPI Global. [Link]

-

Hansen Solubility Parameters 2000.pdf. Kinam Park. [Link]

-

ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor. [Link]

-

Steps in Gravimetric Analysis. Scribd. [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. [Link]

-

Gravimetric Analysis. Wired Chemist. [Link]

-

Gravimetric analysis | Definition, Steps, Types, & Facts. Britannica. [Link]

-

Hansen parameters of the different organic solvents used. ResearchGate. [Link]

-

Hansen Solubility Parameters Values List. Scribd. [Link]

-

Hansen Solubility Parameters (HSP). Practical Adhesion Science - Prof Steven Abbott. [Link]

-

HSP Basics. Hansen Solubility Parameters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. kinampark.com [kinampark.com]

- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scribd.com [scribd.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Gravimetric Analysis [wiredchemist.com]

- 11. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. oxychem.com [oxychem.com]

- 14. ipi-global.com [ipi-global.com]

- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 16. eurochlor.org [eurochlor.org]

History and discovery of 5-Chloro-1,3-benzodioxole-4-carbaldehyde as a building block

The following technical guide details the history, synthesis, and application of 5-Chloro-1,3-benzodioxole-4-carbaldehyde , a specialized heterocyclic building block critical to modern medicinal chemistry.

CAS: 249636-63-3 | Formula: C₈H₅ClO₃ | MW: 184.58 Da

Executive Summary

5-Chloro-1,3-benzodioxole-4-carbaldehyde is a highly functionalized aromatic scaffold used primarily as a precursor for Saracatinib (AZD0530) , a dual Src/Abl kinase inhibitor. Its structural significance lies in the unique substitution pattern: the 1,3-benzodioxole ring provides a rigid, planar electronic footprint, while the 5-chloro substituent blocks metabolic oxidation and modulates lipophilicity. The 4-formyl group serves as a versatile "handle" for further elaboration into amines, acids, or heterocycles.

History & Structural Evolution

From Natural Products to Rational Design

The history of this building block is rooted in the chemistry of Safrole and Piperonal (1,3-benzodioxole-5-carbaldehyde), natural products extracted from sassafras oil. Early medicinal chemistry relied on these abundant scaffolds, but they suffered from metabolic instability; the dioxole ring is easily opened by cytochrome P450 enzymes, and the unsubstituted phenyl ring positions are prone to oxidation.

In the late 1990s and early 2000s, during the "golden age" of kinase inhibitor discovery, researchers sought to rigidify aniline pharmacophores. The introduction of the 5-chloro substituent was a strategic design choice:

-

Metabolic Blocking: It obstructs the position para to the bridgehead oxygen, a common site for metabolic attack.

-

Electronic Tuning: The electron-withdrawing chlorine atom reduces the electron density of the aromatic ring, potentially strengthening pi-stacking interactions within the kinase ATP-binding pocket.

-

Ortho-Lithiation Enablement: The chlorine atom, in conjunction with the ring oxygens, creates a "cooperative directing effect" that facilitates the precise installation of the aldehyde at the 4-position.

Synthesis: The Directed Ortho-Metalation (DoM) Route

The industrial and laboratory preparation of 5-Chloro-1,3-benzodioxole-4-carbaldehyde relies almost exclusively on Directed Ortho-Metalation (DoM) .[1] This method exploits the acidity of the C-4 proton, which is enhanced by the inductive effects of the adjacent oxygen (O-1) and the chlorine at C-5.

Mechanistic Pathway[2][3][4]

-

Lithiation: Treatment with n-butyllithium (n-BuLi) at low temperature (-78°C) results in selective deprotonation at the C-4 position. The lithium coordinates with the ring oxygen, stabilizing the anion.

-

Formylation: The lithiated intermediate reacts with N,N-dimethylformamide (DMF) to form a hemiaminolate, which hydrolyzes upon acidic workup to yield the aldehyde.

Figure 1: Synthesis via Directed Ortho-Metalation. The synergy between the oxygen and chlorine directs the lithiation exclusively to the C-4 position.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-Chloro-1,3-benzodioxole-4-carbaldehyde on a 10g scale.

| Parameter | Specification | Rationale |

| Solvent | Anhydrous THF (Tetrahydrofuran) | Ether solvents coordinate Li+, breaking oligomers to increase reactivity. |

| Base | n-Butyllithium (2.5 M in hexanes) | Strong base required to deprotonate the aromatic ring (pKa ~40). |

| Temperature | -78°C (Dry Ice/Acetone) | Critical to prevent the "Benzyne pathway" (elimination of LiCl) which destroys the scaffold. |

| Electrophile | N,N-Dimethylformamide (Dry) | Standard formylating agent; must be water-free to prevent quenching the lithio-species. |

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under an Argon atmosphere. Add 5-Chloro-1,3-benzodioxole (10.0 g, 64 mmol) and anhydrous THF (150 mL).

-

Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78°C . Allow 15 minutes for thermal equilibration.

-

Lithiation: Add n-BuLi (1.1 equiv, 70 mmol) dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temperature below -70°C.

-

Observation: The solution typically turns a yellow/orange color, indicating formation of the aryllithium species.

-

-

Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation.

-

Formylation: Add anhydrous DMF (1.5 equiv, 96 mmol) dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to 0°C.

-

Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (200 mL) and stir vigorously.

-

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine.[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Applications in Drug Discovery

The primary utility of this building block is the synthesis of Saracatinib (AZD0530) . In this context, the aldehyde is often converted to an amine or coupled directly.

Case Study: Saracatinib (AZD0530)

Saracatinib is an orally available dual inhibitor of Src and Abl kinases, originally developed by AstraZeneca for solid tumors and now investigated for Fibrodysplasia Ossificans Progressiva (FOP).

-

Role of the Scaffold: The 5-chloro-1,3-benzodioxole moiety binds in the hydrophobic pocket of the kinase. The rigid bicyclic system reduces the entropic penalty of binding compared to a flexible chain.

-

Synthetic Link: The 4-carbaldehyde is typically oxidized to the carboxylic acid and then converted to the amine via a Curtius rearrangement (using DPPA) to yield the 5-chloro-1,3-benzodioxol-4-amine, which is then coupled to the quinazoline core.

Figure 2: The chemical lineage from the aldehyde building block to the clinical candidate Saracatinib.

References

-

Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[3][4][5] Journal of Medicinal Chemistry, 49(22), 6465–6488.[3] Link

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on DoM methodology). Link

-

AstraZeneca AB. (2003). Quinazoline derivatives.[3][6] Patent WO2003040108A1. (Describes the synthesis of the Saracatinib core). Link

-

PubChem. (2025).[2] 5-Chloro-1,3-benzodioxole-4-carbaldehyde (Compound Summary). National Library of Medicine. Link

-

Gillard, J. R., & Beaulieu, P. L. (2012). Oxone®-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses, 89, 131-142. (Context on aldehyde reactivity in heterocycle formation). Link

Sources

- 1. 5-CHLORO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Chloro-1,3-benzodioxole | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Predicted Metabolic Pathways of 5-Chloro-1,3-benzodioxole-4-carbaldehyde Scaffolds

Abstract

This technical guide provides a comprehensive exploration of the predicted metabolic pathways for 5-Chloro-1,3-benzodioxole-4-carbaldehyde, a scaffold of increasing interest in drug discovery. Recognizing the critical role of metabolic fate in determining the safety and efficacy of novel chemical entities, this document synthesizes current knowledge on benzodioxole metabolism with established methodologies for metabolic prediction and validation. We delve into the enzymatic machinery responsible for xenobiotic transformation, outline the probable metabolic transformations of the target scaffold, and provide detailed, field-proven protocols for the experimental validation of these predictions. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutics, offering both theoretical grounding and practical guidance.

Introduction: The Significance of Metabolic Profiling in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Of these, metabolism is a paramount consideration, as it dictates the compound's half-life, potential for drug-drug interactions, and the formation of potentially toxic or active metabolites.[2][3] The 1,3-benzodioxole moiety, present in numerous natural products and synthetic compounds, is known to undergo complex metabolic transformations, often mediated by the cytochrome P450 (CYP450) superfamily of enzymes.[3][4][5] Therefore, a thorough understanding of the metabolic fate of novel scaffolds containing this moiety, such as 5-Chloro-1,3-benzodioxole-4-carbaldehyde, is indispensable for progressing a compound through the development pipeline.

This guide will first establish the foundational principles of xenobiotic metabolism relevant to the 5-Chloro-1,3-benzodioxole-4-carbaldehyde scaffold. We will then present a series of predicted metabolic pathways, grounded in the known metabolism of structurally related compounds. Finally, we will provide a detailed framework for the experimental validation of these predictions, emphasizing the causal logic behind each methodological choice.

The Enzymatic Landscape: Cytochrome P450 and Xenobiotic Metabolism

The metabolism of foreign compounds (xenobiotics) is primarily carried out by a sophisticated enzymatic defense system, with the liver being the principal site of this activity.[6][7] This process is broadly categorized into Phase I and Phase II reactions.[7]

-

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups (e.g., -OH, -NH2, -SH) on the xenobiotic.[7] This initial step is predominantly catalyzed by the CYP450 enzymes, a diverse group of heme-containing monooxygenases.[6][7]

-

Phase II Reactions: In this phase, the modified compounds are conjugated with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione.[7] This further increases their water solubility, facilitating their excretion from the body.[7]

The 1,3-benzodioxole ring is a known substrate and, in some cases, an inhibitor of various CYP450 isoforms.[3][4] The metabolism of this ring system is of particular interest due to its potential to form reactive intermediates.[8]

The Role of the Methylenedioxy Bridge

A key metabolic event for benzodioxole compounds is the oxidative cleavage of the methylenedioxy bridge, catalyzed by CYP450 enzymes. This reaction proceeds via the formation of a carbene intermediate, which can then react with water to form a catechol (a dihydroxybenzene derivative). This catechol can then undergo further Phase II conjugation reactions. The formation of this reactive carbene is also the basis for the mechanism-based inhibition of CYP450 enzymes observed with some methylenedioxyphenyl compounds.[5]

Predicted Metabolic Pathways for 5-Chloro-1,3-benzodioxole-4-carbaldehyde

Based on the known metabolism of benzodioxoles and related aromatic aldehydes, we can predict several key metabolic pathways for 5-Chloro-1,3-benzodioxole-4-carbaldehyde.[9][10][11] These predictions serve as the foundational hypotheses for subsequent experimental validation.

The primary sites for metabolic attack on the 5-Chloro-1,3-benzodioxole-4-carbaldehyde scaffold are anticipated to be:

-

The Aldehyde Group: Oxidation to the corresponding carboxylic acid is a highly probable and often rapid metabolic transformation.

-

The Benzodioxole Ring: Oxidative cleavage of the methylenedioxy bridge to form a catechol is a hallmark metabolic pathway for this class of compounds.

-

The Aromatic Ring: Aromatic hydroxylation at positions ortho or para to the existing substituents is a common Phase I metabolic reaction.

These primary metabolic events can be followed by Phase II conjugation reactions.

Predicted Metabolic Transformations

Caption: Predicted Phase I and Phase II metabolic pathways for 5-Chloro-1,3-benzodioxole-4-carbaldehyde.

Quantitative Data Summary

The following table outlines the predicted metabolic transformations and the analytical approaches for their detection.

| Predicted Metabolite ID | Transformation | Predicted Mass Change | Key Diagnostic Fragment Ions (MS/MS) |

| M1 | Oxidation of aldehyde to carboxylic acid | +16 Da | Loss of CO2 (-44 Da) from the carboxylic acid |

| M2 | Cleavage of methylenedioxy bridge to catechol | +2 Da | Characteristic fragmentation of the catechol ring |

| M3 | Aromatic hydroxylation | +16 Da | Neutral loss of H2O (-18 Da) |

| M4 | Combination of M1 and M2 | +18 Da | Combination of M1 and M2 fragmentation patterns |

| M5 | Glucuronidation of a hydroxyl group | +176 Da | Loss of the glucuronic acid moiety (-176 Da) |

| M6 | Sulfation of a hydroxyl group | +80 Da | Loss of SO3 (-80 Da) |

Experimental Validation: A Step-by-Step Approach

The transition from in silico prediction to empirical validation is a cornerstone of robust drug metabolism studies.[12] A tiered experimental approach, beginning with in vitro assays and progressing to more complex systems, provides a comprehensive understanding of a compound's metabolic fate.[1][13]

In Vitro Metabolism Assays

In vitro systems offer a controlled environment to investigate metabolic pathways and identify the enzymes involved.[14][15]

4.1.1 Microsomal Stability Assay

Causality: The primary objective of the microsomal stability assay is to assess the intrinsic clearance of a compound by Phase I enzymes, predominantly CYP450s, which are highly enriched in the microsomal fraction of the liver.[6][16] A high clearance rate in this assay suggests rapid metabolism in vivo.

Protocol:

-

Preparation:

-

Thaw pooled human liver microsomes (or microsomes from other species for cross-species comparisons) on ice.[17]

-

Prepare a stock solution of 5-Chloro-1,3-benzodioxole-4-carbaldehyde in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Prepare a fresh NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).[18]

-

-

Incubation:

-

Pre-warm the microsomal suspension and the NADPH-regenerating system to 37°C.

-

Initiate the reaction by adding the test compound to the pre-warmed microsome and NADPH-regenerating system mixture. The final concentration of the test compound is typically 1 µM.

-

Incubate at 37°C with gentle shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[16]

-

-

Termination and Sample Preparation:

-

Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.

-

Vortex the samples and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[19]

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear portion of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) as (0.693 / t1/2) / (microsomal protein concentration).

-

Experimental Workflow: Microsomal Stability and Metabolite ID

Caption: A generalized workflow for in vitro metabolic stability and metabolite identification studies.

4.1.2 Metabolite Identification

Causality: To confirm the predicted metabolic pathways, it is essential to identify the structures of the metabolites formed.[20] High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its sensitivity and ability to provide structural information through fragmentation analysis.[19][21][22]

Protocol:

-

Sample Analysis:

-

Analyze the supernatants from the microsomal stability assay using a high-resolution LC-MS/MS instrument.

-

-

Data Acquisition:

-

Acquire data in both positive and negative ionization modes to ensure the detection of a wide range of metabolites.

-

Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation of potential metabolites.

-

-

Data Processing and Identification:

-

Process the raw data using specialized software to detect potential metabolites that are absent in the time-zero samples and increase in abundance over time.

-

Compare the accurate mass measurements of the potential metabolites with the predicted masses of M1-M6.

-

Analyze the MS/MS fragmentation patterns to confirm the proposed structures. For example, the loss of 16 Da from a metabolite would be consistent with the oxidation of the aldehyde to a carboxylic acid, followed by the loss of CO.

-

The presence of characteristic fragment ions can provide strong evidence for the identity of a metabolite.[23]

-

Investigation of Reactive Metabolites

Causality: Given that benzodioxole compounds can form reactive carbene intermediates, it is prudent to investigate the potential for the formation of reactive metabolites.[8] These reactive species can covalently bind to cellular macromolecules, which is a potential mechanism of toxicity.[24] Trapping experiments are designed to capture these unstable intermediates by reacting them with a nucleophilic trapping agent.[25][26]

4.2.1 Glutathione (GSH) Trapping Assay

Protocol:

-

Incubation:

-

Perform a similar incubation as the microsomal stability assay, but with the addition of a high concentration of glutathione (GSH) to the incubation mixture.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS, specifically looking for the mass of the parent compound plus the mass of GSH (307.3 Da), with a corresponding loss of H2O (-18 Da).

-

The detection of a GSH adduct provides strong evidence for the formation of a reactive, electrophilic metabolite.[26]

-

Conclusion and Future Directions

The metabolic profiling of novel drug candidates is a non-negotiable aspect of modern drug discovery. For scaffolds such as 5-Chloro-1,3-benzodioxole-4-carbaldehyde, a proactive and hypothesis-driven approach to metabolism studies is essential. The predicted pathways of aldehyde oxidation, dioxole ring opening, and aromatic hydroxylation provide a solid foundation for experimental investigation. The detailed in vitro protocols outlined in this guide, including microsomal stability assays, metabolite identification by LC-MS/MS, and reactive metabolite trapping, offer a robust framework for elucidating the metabolic fate of this and related compounds.

Future work should focus on identifying the specific CYP450 isoforms responsible for the observed metabolic transformations using recombinant human CYP450 enzymes. Furthermore, studies in more complex in vitro systems, such as primary hepatocytes, can provide a more comprehensive picture of both Phase I and Phase II metabolism. Ultimately, a thorough understanding of the metabolism of 5-Chloro-1,3-benzodioxole-4-carbaldehyde will be critical for the successful development of safe and effective therapeutics derived from this promising scaffold.

References

- Di, L., & Kerns, E. H. (2009). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Drug-Like Properties: Concepts, Structure Design and Methods (pp. 499-516). Academic Press.

- Djoumbou-Feunang, Y., et al. (2019). BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification.

- Ellis, L. B. M., et al. (2008). The University of Minnesota Biocatalysis/Biodegradation Database: the first decade.

- Gasteiger, E., et al. (2003). ExPASy: the proteomics server for in-depth protein knowledge and analysis. Nucleic Acids Research, 31(13), 3784–3788.

- Gao, J., et al. (2010). A computational pipeline for the prioritization of putative metabolite identifications in LC-MS/MS experiments. Analytical Chemistry, 82(19), 8347–8355.

- Hamdalla, M. A., et al. (2015). TrackSM: A Cheminformatics Tool to Associate a Chemical Compound to a Known Metabolic Pathway Based on Molecular Structure Matching Techniques.

- Hodgson, E., & Philpot, R. M. (1974). Interaction of methylenedioxyphenyl (1,3-benzodioxole) compounds with enzymes and their effects on mammals. Drug Metabolism Reviews, 3(2), 231-301.

- Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic Acids Research, 28(1), 27-30.

- Karp, P. D., et al. (2000). The EcoCyc and MetaCyc databases. Nucleic Acids Research, 28(1), 56–59.

- Ketkar, N. (2017). Introduction to PyTorch. In Deep Learning with Python (pp. 195-215). Apress, Berkeley, CA.

- Kingma, D. P., & Ba, J. (2014).

- Kuwahara, H., et al. (2016). MRE: a web tool to suggest plausible enzymatic reactions for metabolomics analysis.

-

Landrum, G. (2006). RDKit: Open-source cheminformatics. [Link]

- Macchiarulo, A., et al. (2009). A new player in the prediction of metabolic pathways: random forest classifiers.

- Marchant, C. A., et al. (2008). In silico tools for sharing data and knowledge on toxicity and metabolism: Derek for Windows, Meteor, and Vitic. Toxicology mechanisms and methods, 18(2-3), 177–187.

- Mekenyan, O., et al. (2004). A new approach for generating metabolic pathways. SAR and QSAR in Environmental Research, 15(3), 201–216.

- Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current drug metabolism, 1(1), 47–63.

- Pedregosa, F., et al. (2011). Scikit-learn: Machine learning in Python. the Journal of machine Learning research, 12, 2825-2830.

-

SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

-

Segall, M. D., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]

- Ueng, Y. F., et al. (2004). Identification of the main human cytochrome P450 enzymes involved in safrole 1'-hydroxylation. Chemical research in toxicology, 17(8), 1101–1107.

- Ueng, Y. F., et al. (2005). Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole. Food and Chemical Toxicology, 43(5), 749-757.

- Vertex AI Search. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC.

- Vertex AI Search. (n.d.). FindPath: a Matlab solution for in silico design of synthetic metabolic pathways | Bioinformatics | Oxford Academic.

- Vertex AI Search. (n.d.). Microsomal Stability Assay Protocol | AxisPharm.

- Vertex AI Search. (n.d.). Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed.

- Vertex AI Search. (n.d.). Drug Metabolism Assays - BioIVT.

- Vertex AI Search. (n.d.). Metabolic Stability Assays - Merck Millipore.

- Vertex AI Search. (n.d.). Protocol for the Human Liver Microsome Stability Assay - ResearchGate.

- Vertex AI Search. (n.d.). A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - MDPI.

- Vertex AI Search. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism | Labcorp.

- Vertex AI Search. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.

- Vertex AI Search. (n.d.). Cytotoxicity of safrole in HepaRG cells: studies on the role of CYP1A2-mediated ortho-quinone metabolic activation - PubMed.

- Vertex AI Search. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

- Vertex AI Search. (n.d.). How Does LC-MS Identify Proteins and Metabolites? - Patsnap Synapse.

- Vertex AI Search. (n.d.). Services for in vitro Metabolism research - Admescope.

- Vertex AI Search. (n.d.). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC.

- Vertex AI Search. (n.d.). Experimental validation of metabolic pathway modeling - PubMed.

- Vertex AI Search. (n.d.). Managing the challenge of chemically reactive metabolites in drug development - UW School of Pharmacy.

- Vertex AI Search. (n.d.). Microsomal metabolism of the 1,3-benzodioxole ring and its possible significance in synergistic action - ACS Publications.

- Vertex AI Search. (n.d.). Metabolic Pathway Predictions for Metabolomics: A Molecular Structure Matching Approach.

- Vertex AI Search. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC.

- Vertex AI Search. (n.d.). Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry | Analytical Chemistry - ACS Publications.

- Vertex AI Search. (n.d.). In Vitro Metabolism Studies - Creative Biolabs.

- Vertex AI Search. (n.d.). Metabolism of [14C]-5-chloro-1,3-benzodioxol-4-amine in male Wistar-derived rats following intraperitoneal administration - PubMed.

- Vertex AI Search. (n.d.). Xenobiotic metabolism - Wikipedia.

- Vertex AI Search. (n.d.). XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC.

- Vertex AI Search. (n.d.). A deep learning architecture for metabolic pathway prediction - Oxford Academic.

- Vertex AI Search. (n.d.). Fluorinated Benzodioxoles - Enamine.

- Vertex AI Search. (n.d.). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives.

- Vertex AI Search. (n.d.). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC.

- Vertex AI Search. (n.d.). Genome-scale metabolic modelling reveals key... - Jean-Christophe Lachance - SysMod - ISMB 2020 - YouTube.

- Vertex AI Search. (n.d.). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering - PMC.

- Vertex AI Search. (n.d.). Predicting pathways for old and new metabolites through clustering - PMC - PubMed Central.

Sources

- 1. labcorp.com [labcorp.com]

- 2. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]

- 3. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of methylenedioxyphenyl (1,3-benzodioxole) compounds with enzymes and their effects on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mttlab.eu [mttlab.eu]

- 7. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 8. Cytotoxicity of safrole in HepaRG cells: studies on the role of CYP1A2-mediated ortho-quinone metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 12. Experimental validation of metabolic pathway modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bioivt.com [bioivt.com]

- 14. admescope.com [admescope.com]

- 15. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 19. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 22. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]

- 23. Prioritization of putative metabolite identifications in LC-MS/MS experiments using a computational pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes: 5-Chloro-1,3-benzodioxole-4-carbaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Value of a Functionalized Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its rigid, planar structure and specific electronic properties make it an excellent pharmacophore for interacting with various biological targets. The strategic introduction of functional groups onto this core structure provides chemists with powerful tools for drug discovery and development. A series of 1,3-benzodioxoles has been synthesized and evaluated for in vitro antitumor activity, underscoring the therapeutic potential of this chemical class.[1]

This guide focuses on a particularly valuable derivative: 5-Chloro-1,3-benzodioxole-4-carbaldehyde . The presence of three distinct functional elements—the benzodioxole ring, a strategically placed chlorine atom, and a reactive aldehyde group—makes this compound a high-potential starting material. The aldehyde serves as a versatile chemical handle for a wide array of synthetic transformations, while the chlorine atom can modulate the electronic properties of the ring and provide an additional vector for molecular interaction or further functionalization.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this intermediate's properties, safety protocols, and, most importantly, its practical application in the synthesis of advanced pharmaceutical building blocks, with a focus on the rationale behind key experimental choices.

Physicochemical Properties & Specifications

A clear understanding of the intermediate's physical and chemical properties is fundamental for its effective use in synthesis.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-1,3-benzodioxole-4-carbaldehyde | [2] |

| Synonym | 5-Chloro-1,3-benzodioxole-4-carboxaldehyde | [3][4] |

| CAS Number | 249636-63-3 | [2][3][4] |

| Molecular Formula | C₈H₅ClO₃ | [2][3][4] |

| Molecular Weight | 184.58 g/mol | [2][4] |

| Appearance | Solid (based on commercial supply) | [2][3][4] |

| Purity | Typically ≥95-98% | [2][4] |

| Storage Conditions | 2-8°C, store under an inert atmosphere (e.g., Nitrogen) | [2][4] |

Critical Safety & Handling Protocols

While specific toxicological data for 5-Chloro-1,3-benzodioxole-4-carbaldehyde is not extensively published, the known hazards of its structural analog, 5-Chloro-1,3-benzodioxole (CAS 7228-38-8), mandate rigorous safety precautions. This precursor is known to cause skin, eye, and respiratory irritation.[5][6][7] The aldehyde functionality can also act as a sensitizer.

GHS Hazard Statements (Inferred from Analog):

-

H315: Causes skin irritation.[6]

-